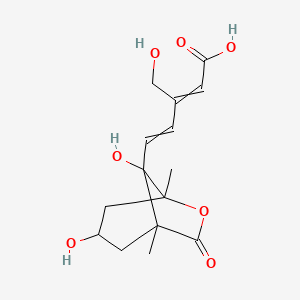
8'-Oxo-6-hydroxydihydrophaseic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8’-Oxo-6-hydroxydihydrophaseic acid is a sesquiterpenoid compound isolated from the roots of Illicium dunnianum . It has a molecular formula of C15H20O7 and a molecular weight of 312.31 g/mol . This compound is known for its unique chemical structure, which includes multiple hydroxyl groups and a bicyclic ring system .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8’-Oxo-6-hydroxydihydrophaseic acid typically involves the extraction from natural sources, particularly the roots of Illicium dunnianum . The extraction process includes the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure high purity .
Industrial Production Methods
The compound is typically stored in powder form at -20°C to maintain its stability .
化学反应分析
Types of Reactions
8’-Oxo-6-hydroxydihydrophaseic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of multiple functional groups in its structure.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
8’-Oxo-6-hydroxydihydrophaseic acid has several scientific research applications:
作用机制
The mechanism of action of 8’-Oxo-6-hydroxydihydrophaseic acid involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of oxidative stress pathways, primarily by scavenging reactive oxygen species (ROS) and reducing oxidative damage to DNA . The compound’s hydroxyl groups play a crucial role in its antioxidant activity .
相似化合物的比较
Similar Compounds
8-Hydroxydeoxyguanosine (8-OHdG): A major form of oxidative DNA damage, often used as a biomarker for oxidative stress.
8-Hydroxyguanine (8-OHGua): Another oxidative DNA damage marker, similar in structure and function to 8-OHdG.
Uniqueness
8’-Oxo-6-hydroxydihydrophaseic acid is unique due to its specific sesquiterpenoid structure and its origin from Illicium dunnianum . Unlike other oxidative stress markers, it is not only a biomarker but also possesses potential therapeutic properties.
生物活性
8'-Oxo-6-hydroxydihydrophaseic acid is a sesquiterpenoid compound primarily isolated from the roots of Illicium dunnianum. This compound has garnered attention due to its potential biological activities, particularly its antioxidant and anti-inflammatory properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It functions by scavenging reactive oxygen species (ROS), thereby mitigating oxidative stress—a condition linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to reduce oxidative damage to DNA is particularly noteworthy, as it may play a role in preventing mutations associated with these diseases.
Anti-inflammatory Effects
In addition to its antioxidant properties, this compound has demonstrated anti-inflammatory effects. Studies suggest that it modulates inflammatory pathways by inhibiting the release of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This property makes it a candidate for therapeutic applications in conditions characterized by chronic inflammation.
The mechanism of action for this compound involves its interaction with various molecular targets. It is known to influence pathways related to oxidative stress and inflammation:
- Scavenging ROS : By neutralizing free radicals, the compound reduces oxidative damage.
- Inhibition of Inflammatory Mediators : It suppresses the expression of genes involved in inflammation, contributing to its anti-inflammatory effects .
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
- Antioxidant Efficacy : A study reported that the compound significantly reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation, in cell cultures exposed to oxidative stress .
- Cell Viability Assays : In vitro assays demonstrated that treatment with this compound improved cell viability in models of oxidative damage, suggesting protective effects against cellular injury .
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in decreased levels of inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.
Comparative Analysis
A comparative analysis with similar compounds reveals unique aspects of this compound:
| Compound | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Sesquiterpenoid | Antioxidant, anti-inflammatory | Isolated from Illicium dunnianum |
| 8-Hydroxydeoxyguanosine (8-OHdG) | Nucleotide derivative | Biomarker for oxidative DNA damage | Commonly used in cancer research |
| 8-Hydroxyguanine (8-OHGua) | Nucleotide derivative | Marker for DNA oxidation | Related to mutagenesis in DNA |
属性
IUPAC Name |
5-(3,8-dihydroxy-1,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)penta-2,4-dienoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O7/c1-13-6-10(17)7-14(2,22-12(13)20)15(13,21)4-3-9(8-16)5-11(18)19/h3-5,10,16-17,21H,6-8H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUJWBPVDZIFEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(CC(C1(C=CC(=CC(=O)O)CO)O)(OC2=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














